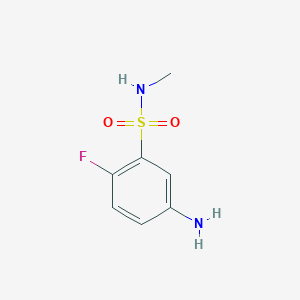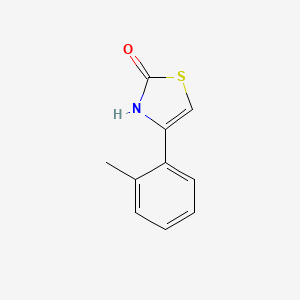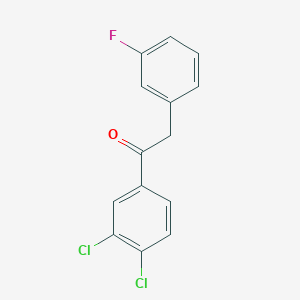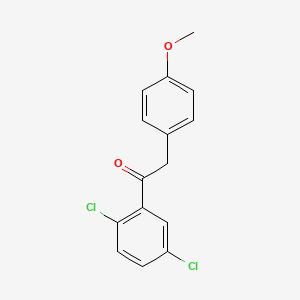
N-cyclohexyl-2-isopropylaniline
Vue d'ensemble
Description
N-cyclohexyl-2-isopropylaniline: is an organic compound characterized by a cyclohexyl group attached to the nitrogen atom of an aniline derivative, with an isopropyl group at the second position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of cyclohexylbenzene with isopropylamine under high pressure and temperature in the presence of a catalyst.
Reductive Amination: Another method is reductive amination, where cyclohexylbenzaldehyde reacts with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized using a batch process, where reactants are mixed in a reactor, and conditions such as temperature and pressure are carefully controlled to optimize yield.
Continuous Flow Process: Some industries may employ a continuous flow process for large-scale production, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like nitric acid (HNO3) and halogens (Cl2, Br2) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated compounds.
Reduction Products: Primary amines, secondary amines.
Substitution Products: Nitro-substituted, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-cyclohexyl-2-isopropylaniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-cyclohexyl-2-isopropylaniline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets microbial cell membranes and enzymes.
Antioxidant Activity: Interacts with free radicals and reactive oxygen species.
Comparaison Avec Des Composés Similaires
N-ethyl-2-isopropylaniline: Similar structure but with an ethyl group instead of cyclohexyl.
N-cyclohexyl-2-ethylaniline: Similar structure but with an ethyl group instead of isopropyl.
N-cyclohexyl-2-methylaniline: Similar structure but with a methyl group instead of isopropyl.
Uniqueness: N-cyclohexyl-2-isopropylaniline stands out due to its cyclohexyl group, which imparts unique steric and electronic properties compared to its analogs
Propriétés
IUPAC Name |
N-cyclohexyl-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h6-7,10-13,16H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAWGVMIZFHDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)


![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)



![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)


